molecular formula C7H10F2O2 B13456060 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 2913268-63-8

3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13456060
CAS No.: 2913268-63-8
M. Wt: 164.15 g/mol
InChI Key: DPLSERWVUGVXJR-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid: is a fluorinated cyclobutane derivative. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a cyclobutane ring. These features contribute to its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the nucleophilic substitution reaction, where a precursor compound such as 2,2-dimethylcyclobutane-1-carboxylic acid is treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of difluoroketones or difluorocarboxylic acids.

    Reduction: Formation of difluoroalcohols or difluoroaldehydes.

    Substitution: Formation of difluoro-substituted derivatives.

Scientific Research Applications

3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and cyclobutane ring. The fluorine atoms can form strong hydrogen bonds and interact with enzymes or receptors, potentially altering their activity. The cyclobutane ring provides rigidity to the molecule, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • 3-Fluoro-2,2-dimethylcyclobutane-1-carboxylic acid
  • 2,2-Dimethylcyclobutane-1-carboxylic acid

Comparison: 3,3-Difluoro-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to the presence of two fluorine atoms at the 3-position, which enhances its chemical stability and reactivity compared to similar compounds with fewer or no fluorine atoms. The trifluoromethyl derivative, for example, has different electronic properties and reactivity due to the additional fluorine atoms, making it suitable for different applications.

Properties

CAS No.

2913268-63-8

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3,3-difluoro-2,2-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10F2O2/c1-6(2)4(5(10)11)3-7(6,8)9/h4H,3H2,1-2H3,(H,10,11)

InChI Key

DPLSERWVUGVXJR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1(F)F)C(=O)O)C

Origin of Product

United States

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